molecular formula C10H11N B2431146 2-Ethynylphenethylamine CAS No. 612499-53-3

2-Ethynylphenethylamine

Cat. No. B2431146
CAS RN: 612499-53-3
M. Wt: 145.205
InChI Key: WKRGICSJCLRLNK-UHFFFAOYSA-N
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Description

2-Ethynylphenethylamine (2-EPEA) is a chemical compound that belongs to the family of phenethylamines. It is a derivative of phenethylamine that contains an ethynyl group attached to the benzene ring. 2-EPEA is a relatively new compound that has gained attention due to its potential applications in scientific research.

Scientific Research Applications

Ethnopharmacological Approach and Bioactive Compounds

Research has emphasized the effectiveness of an ethnopharmacological approach in discovering new chemical entities from plants, potentially leading to drug leads. This methodology involves isolating and characterizing bioactive secondary metabolites from plants, which could include compounds like 2-Ethynylphenethylamine. The focus is on utilizing analytical techniques for the separation and identification of compounds responsible for biological activities claimed in traditional use (Brusotti et al., 2014).

Chemistry and Synthesis

The compound has been involved in diverse chemical reactions, such as the copper(I)-catalyzed reaction of (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine. This transformation is part of a broader study into creating diverse chemical structures with potential pharmacological applications (Chen et al., 2011).

Receptor Binding and Pharmacology

Studies have explored compounds structurally related to 2-Ethynylphenethylamine for their receptor binding and pharmacological properties. Research on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, for example, investigates structural requirements and binding affinity at sigma receptors, which could be relevant to 2-Ethynylphenethylamine-related research (de Costa et al., 1992).

Novel Derivatives and Agonists

The synthesis of novel derivatives of phenethylamines, including those with ethynyl linkages, has been explored. These derivatives could be relevant in the context of understanding the broader implications and applications of 2-Ethynylphenethylamine in scientific research (Trachsel, 2003).

Biological Evaluation and Molecular Docking Studies

Research includes the biological evaluation and molecular docking studies of compounds that may be structurally related or similar to 2-Ethynylphenethylamine. These studies contribute to the understanding of how such compounds interact with biological systems and their potential therapeutic applications (Sudhana & Pradeepkiran, 2019).

Photophysical Properties and Solvatochromic Probes

Studies on the effects of π-conjugated linkages, such as ethynyl groups, on the solvatochromic properties of fluorophores can provide insights into the photophysical properties of compounds like 2-Ethynylphenethylamine (Tigreros et al., 2014).

Discovery and Development of Chemotherapeutic Agents

An ethnobotanical approach to drug discovery, which could encompass compounds like 2-Ethynylphenethylamine, involves the use of medicinal plants and their derivatives to develop new chemotherapeutic agents (Lee, 2010).

Mechanism of Action

Target of Action

The primary targets of 2-Ethynylphenethylamine are trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

2-Ethynylphenethylamine interacts with its targets by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction regulates monoamine neurotransmission, which is essential for various neurological functions .

Biochemical Pathways

2-Ethynylphenethylamine affects the monoamine neurotransmission pathway . By binding to TAAR1 and inhibiting VMAT2, it regulates the release and reuptake of monoamines, which are key neurotransmitters involved in mood regulation, alertness, and other neurological functions .

Pharmacokinetics

The ADME properties of 2-Ethynylphenethylamine are as follows:

The bioavailability of 2-Ethynylphenethylamine is influenced by its metabolism. A significant amount of orally ingested 2-Ethynylphenethylamine is metabolized in the small intestine by MAO-B and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid . This means that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .

Result of Action

The molecular and cellular effects of 2-Ethynylphenethylamine’s action involve the regulation of monoamine neurotransmission . By binding to TAAR1 and inhibiting VMAT2, 2-Ethynylphenethylamine can influence the release and reuptake of monoamines, thereby affecting neurological functions such as mood regulation and alertness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethynylphenethylamine. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

2-(2-ethynylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRGICSJCLRLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612499-53-3
Record name 2-(2-ethynylphenyl)ethan-1-amine
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